N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Description
The compound "N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide" is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and an acetamide side chain bearing a 4-methoxyphenyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-16-8-2-13(3-9-16)10-19(25)22-20-17-11-27-12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJFDOPQOCHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Substitution with 4-Chlorophenyl Group:
Attachment of 4-Methoxyphenylacetamide Moiety: This step involves the acylation of the thieno[3,4-c]pyrazole core with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique electronic properties of the thieno[3,4-c]pyrazole core make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects.
Comparison with Similar Compounds
Key Observations :
- The thieno[3,4-c]pyrazole core in the target compound likely enhances π-π stacking interactions compared to non-fused heterocycles like thiazol or thiazolidinone .
- The 4-methoxyphenyl group may improve solubility relative to purely halogenated analogs (e.g., 3,4-dichlorophenyl in ).
Physicochemical Properties
Comparative data on melting points (mp) and synthesis yields highlight trends:
Key Observations :
- The absence of strong hydrogen-bonding motifs (e.g., N–H⋯N in ) in the target compound may result in a lower melting point than dichlorophenyl-thiazol analogs.
- Yields for thiazolidinone derivatives (e.g., 81% for Compound 6 ) suggest efficient synthetic routes for acetamide-linked heterocycles.
Research Findings and Data Analysis
- Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature may reduce metabolic degradation compared to electron-withdrawing substituents (e.g., dichlorophenyl in ).
- Synthetic Feasibility: High yields for thiazolidinone analogs (81% in ) suggest that the target compound’s synthesis could be optimized using similar coupling strategies.
- Crystallography: The dihedral angle between aromatic systems in (61.8°) contrasts with the likely planar thienopyrazole core, implying differences in molecular packing and solubility.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrazole class. Its unique chemical structure and diverse biological activities have garnered significant interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 371.86 g/mol
- CAS Number : 946354-16-1
The compound features a fused thiophene and pyrazole ring system, characterized by the presence of a chlorophenyl group and a methoxybenzamide moiety. The chlorophenyl group enhances chemical reactivity, while the methoxy group contributes to its biological activity.
- Enzyme Inhibition :
- The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer.
- Antimicrobial Activity :
Therapeutic Potential
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Research indicates that compounds with thieno[3,4-c]pyrazole frameworks exhibit significant interactions with cancer-related biological targets. Studies have identified this compound as a potential anticancer agent through screening methodologies on multicellular spheroids .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Anticancer Screening :
- A study conducted by Walid Fayad et al. demonstrated that thienopyrazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models. The specific compound was identified as having a notable effect on cancer cell lines, suggesting its potential for further development as an anticancer drug .
- Antimicrobial Evaluation :
Data Summary Table
Q & A
Basic: What are the optimal strategies for synthesizing N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide?
The synthesis involves multi-step protocols, including:
- Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core using substituted hydrazines and carbonyl precursors under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
- Acetamide Coupling : Reacting the pyrazole intermediate with 4-methoxyphenylacetic acid derivatives via amide bond formation, often using coupling agents like EDC/HOBt in dichloromethane .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Advanced: How can regioselectivity challenges during thienopyrazole core synthesis be mitigated?
Regioselectivity issues arise due to competing nucleophilic sites in the thiophene-pyrazole scaffold. Strategies include:
- Temperature Modulation : Lowering reaction temperatures (e.g., 50°C) to favor kinetic control .
- Protecting Groups : Temporarily blocking reactive sites (e.g., acetyl protection of amines) to direct substitution .
- Catalytic Systems : Using Lewis acids like ZnCl₂ to stabilize transition states and enhance selectivity .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 440.08) .
Advanced: What challenges arise in X-ray crystallography for this compound, and how are they resolved?
- Crystal Growth : Poor solubility in polar solvents necessitates vapor diffusion (e.g., DMSO/ethanol) .
- Disorder in Aromatic Rings : Mitigated by low-temperature data collection (100 K) and constrained refinement .
Basic: How is biological activity assessed in vitro?
- Enzyme Assays : Inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
Advanced: How do molecular docking studies inform target interactions?
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .
Basic: What chemical modifications enhance solubility without compromising activity?
- PEGylation : Adding polyethylene glycol chains to the acetamide moiety .
- Salt Formation : Hydrochloride salts via HCl gas treatment in diethyl ether .
Advanced: How are regioselective functionalizations of the thienopyrazole scaffold achieved?
- Electrophilic Aromatic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ at 0°C .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the 4-position .
Basic: What methods ensure purity >98% for in vivo studies?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~12.3 min .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How are degradation products quantified under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS .
- Kinetic Modeling : Pseudo-first-order rate constants (k) calculated from time-dependent degradation .
Basic: How do structural analogs differ in bioactivity?
- Substituent Effects : Fluorophenyl analogs show higher lipophilicity (logP 3.2 vs. 2.8) but lower solubility .
- Activity Trends : 4-Methoxy substitution enhances kinase inhibition compared to ethoxy derivatives (IC₅₀ 8 µM vs. 15 µM) .
Advanced: How are contradictions in bioactivity data across studies resolved?
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Reanalysis : Verify compound identity via 2D NMR (HSQC, HMBC) to rule out isomer contamination .
Basic: What computational models predict pharmacokinetic properties?
- ADMET Prediction : SwissADME for logP (2.9), bioavailability score (0.55), and CYP450 interactions .
- Molecular Dynamics : GROMACS simulations to assess membrane permeability .
Advanced: What in vivo models are suitable for toxicity profiling?
- Rodent Studies : Acute toxicity (LD₅₀) in BALB/c mice (oral gavage, 14-day observation) .
- Histopathology : Liver/kidney sections analyzed for necrosis or inflammation post-administration .
Basic: How is photostability evaluated for long-term storage?
- ICH Guidelines : Expose solid samples to UV (320–400 nm) for 48 hrs and monitor degradation via HPLC .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure protein melting shifts after compound treatment .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads for target isolation .
Basic: How are SAR studies designed for this compound?
- Analog Library : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) .
- Activity Clustering : PCA (Principal Component Analysis) of IC₅₀ values to identify critical functional groups .
Advanced: What in silico tools optimize scaffold rigidity?
- Conformational Sampling : MacroModel’s Monte Carlo methods to identify low-energy conformers .
- Torsion Analysis : Spartan software to assess rotational barriers of the acetamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
